molecular formula C9H12N2O3 B14836630 Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate

Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate

Cat. No.: B14836630
M. Wt: 196.20 g/mol
InChI Key: OGTQHTOWESGCRM-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of a methyl ester group, an aminoethyl side chain, and a hydroxyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate typically involves the esterification of 6-hydroxyisonicotinic acid with methanol in the presence of a suitable catalyst. The aminoethyl group can be introduced through a nucleophilic substitution reaction using ethylenediamine. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl and ester groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-aminoethyl)-4-hydroxyisonicotinate
  • Methyl 2-(2-aminoethyl)-5-hydroxyisonicotinate
  • Methyl 2-(2-aminoethyl)-3-hydroxyisonicotinate

Uniqueness

Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate is unique due to the specific positioning of the hydroxyl group at the 6th position of the isonicotinic acid core. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-(2-aminoethyl)-6-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)6-4-7(2-3-10)11-8(12)5-6/h4-5H,2-3,10H2,1H3,(H,11,12)

InChI Key

OGTQHTOWESGCRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)CCN

Origin of Product

United States

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